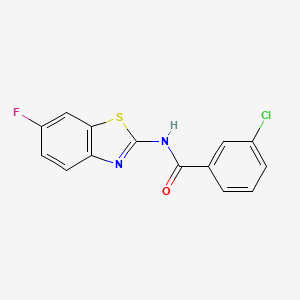

3-氯-N-(6-氟-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives are well-known heterocyclic compounds among organic and medicinal chemists . They have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-tubercular, carbonic anhydrase inhibitors, local anaesthetics, anthelmintic, anticonvulsant, and hypoglycemic activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” includes a benzothiazole ring, which is a bicyclic compound made up of benzene and thiazole rings . The compound also contains a fluorine atom and a chlorine atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” include the treatment of fluorochloroaniline with KSCN in the presence of bromine in glacial acetic acid and ammonia to get 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole . This is then treated with anthranillic acid in the presence of dry pyridine to get 2-amino-N-(6-fluoro-7-chloro-(1,3)-benzothiazol-2-yl) benzamide .科学研究应用

抗菌活性

N-取代的6-氟-3-(哌啶-4-基)-1,2-苯并恶唑衍生物,在结构上与3-氯-N-(6-氟-1,3-苯并噻唑-2-基)苯甲酰胺类似,已合成并对其抗菌活性进行了测试 . 其中一种化合物对金黄色葡萄球菌表现出抗菌作用 .

抗菌药物研发

抗菌药物的研发是全球研究人员面临的挑战 . 需要设计和开发具有潜在抗菌活性的新药 . 可以通过取代不同的官能团,如酰胺、酰亚胺和/或烷基,来改变基本的药理活性结构,从而提高抗菌活性 .

抗结核化合物

已合成苯并噻唑类抗结核化合物,并对其体外和体内活性进行了研究 . 将新合成的分子的抑制浓度与标准参考药物进行了比较 . 发现新的苯并噻唑衍生物对结核分枝杆菌表现出更好的抑制作用tuberculosis .

帕利哌酮的合成

6-氟-3-(哌啶-4-基)-1,2-苯并恶唑是帕利哌酮合成中的重要中间体 ,它是较老的抗精神病药物利培酮的主要活性代谢物 .

乙酰胆碱酯酶 (AChE) 抑制剂

N-苄基哌啶苯并异恶唑衍生物是乙酰胆碱酯酶 (AChE) 的选择性抑制剂,用于治疗阿尔茨海默病 .

抗炎和镇痛活性

未来方向

The future directions for the research on “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” and other benzothiazole derivatives include further studies on their biological activities and the development of new methods for their synthesis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

作用机制

Target of Action

Benzothiazole derivatives have been discussed in the context of anti-tubercular compounds . These compounds have been shown to have significant activity against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism . The inhibitory concentrations of these molecules have been compared with standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity

Result of Action

Benzothiazole derivatives have been shown to exhibit significant activity againstMycobacterium tuberculosis .

生化分析

Biochemical Properties

The biochemical properties of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes and proteins, influencing their function and activity

Cellular Effects

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has been shown to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how this compound exerts its effects at the molecular level are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide within cells and tissues involves various transporters and binding proteins. It can also influence its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFPEYSHCXWTNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391931.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2391946.png)

![5-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2391947.png)

![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)